molecular formula C18H18N2O5S B3300698 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxyphenyl)benzene-1-sulfonamide CAS No. 904051-99-6

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxyphenyl)benzene-1-sulfonamide

Cat. No.: B3300698
CAS No.: 904051-99-6
M. Wt: 374.4 g/mol
InChI Key: ZQTUWLCOJWZFOL-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxyphenyl)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with an ethoxyphenyl group and a dioxopyrrolidinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxyphenyl)benzene-1-sulfonamide typically involves the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting a suitable sulfonyl chloride with an amine.

    Substitution reactions: The benzene ring can be functionalized with the ethoxyphenyl group through electrophilic aromatic substitution.

    Introduction of the dioxopyrrolidinyl moiety: This step may involve the reaction of a pyrrolidine derivative with an oxidizing agent to form the dioxopyrrolidinyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dioxopyrrolidinyl moiety can undergo further oxidation to form more complex structures.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The benzene ring can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

    Oxidation products: Further oxidized derivatives of the dioxopyrrolidinyl group.

    Reduction products: Amines derived from the sulfonamide group.

    Substitution products: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with specific properties.

Biology

    Enzyme Inhibition: As a sulfonamide, it may inhibit certain enzymes, making it useful in biochemical studies.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Medicine

    Drug Development: The compound could be a lead compound for the development of new pharmaceuticals.

    Therapeutic Applications: Potential use in treating bacterial infections or other diseases.

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other compounds.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxyphenyl)benzene-1-sulfonamide likely involves the inhibition of specific enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.

Uniqueness

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxyphenyl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other sulfonamides. The presence of the dioxopyrrolidinyl and ethoxyphenyl groups may enhance its binding affinity to certain targets or alter its reactivity in chemical reactions.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-2-25-15-7-3-13(4-8-15)19-26(23,24)16-9-5-14(6-10-16)20-17(21)11-12-18(20)22/h3-10,19H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTUWLCOJWZFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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